4-Benzyl-3-thiosemicarbazide

Beschreibung

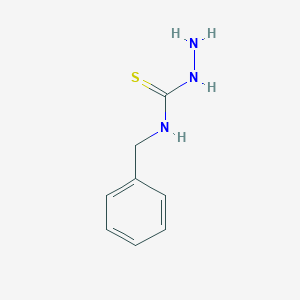

4-Benzyl-3-thiosemicarbazide (CAS: 13431-41-9) is a sulfur- and nitrogen-containing organic compound with the molecular formula C₈H₁₁N₃S and molecular weight 181.26 g/mol . Structurally, it consists of a thiosemicarbazide backbone substituted with a benzyl group at the N4 position. This compound is widely utilized as a precursor for synthesizing thiosemicarbazones, which act as polydentate ligands in coordination chemistry and exhibit diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Its synthesis typically involves the reaction of benzyl isothiocyanate with hydrazine derivatives. For example, in Example 7 of -benzyl-3-thiosemicarbazide was synthesized via nucleophilic substitution, achieving high purity confirmed by spectral analysis . The compound’s commercial availability (e.g., from CymitQuimica and Combi-Blocks) underscores its importance in pharmaceutical and materials research .

Eigenschaften

IUPAC Name |

1-amino-3-benzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUHAVBRPABTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158639 | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13431-41-9 | |

| Record name | 4-Benzylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13431-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Addition of Hydrazine to Benzyl Isothiocyanate

The most widely reported method for synthesizing this compound involves the reaction of benzyl isothiocyanate with hydrazine hydrate. This one-step process proceeds via nucleophilic attack of the hydrazine amino group on the electrophilic carbon of the isothiocyanate, yielding the thiosemicarbazide product.

Reaction Conditions:

-

Molar Ratio: Benzyl isothiocyanate and hydrazine hydrate are typically reacted in a 1:1 molar ratio in ethanol or methanol as a solvent.

-

Temperature: Room temperature (25°C) to mild heating (40–50°C).

-

Reaction Time: 1–3 hours, with completion monitored by thin-layer chromatography (TLC).

Mechanistic Insights:

The reaction follows a second-order kinetic pathway, where the lone pair on hydrazine’s nitrogen attacks the thiocarbonyl carbon of benzyl isothiocyanate. The intermediate thiolate anion is protonated to form the stable thiosemicarbazide.

Yield and Purity:

Alternative Method: Condensation with Substituted Hydrazines

While less common, this compound can also be synthesized via condensation reactions between benzyl thiosemicarbazide and aldehydes or ketones. This method is primarily employed to generate functionalized derivatives for coordination chemistry.

Example Protocol:

-

Starting Material: 4-Phenylthiosemicarbazide (1 eq) reacts with benzaldehyde derivatives (1.05 eq) in ethanol with catalytic acetic acid.

-

Product Isolation: The precipitate is filtered and recrystallized from ethanol-DMF.

Limitations:

-

This route introduces substituents on the hydrazine moiety, making it less suitable for synthesizing the parent this compound.

Optimization of Reaction Parameters

Solvent Effects

Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding. Methanol and DMF-water mixtures are alternatives but may reduce yields by promoting side reactions.

Catalytic Additives

Temperature Control

Elevated temperatures (50–60°C) reduce reaction time but risk decomposing heat-sensitive intermediates. Room-temperature conditions are optimal for high-purity yields.

Characterization and Analytical Validation

FT-IR Spectroscopy

-

Key Peaks:

Shift Upon Complexation:

Coordination with metals (e.g., Cd²⁺) shifts the C=S peak to lower frequencies (Δν ≈ 13 cm⁻¹), confirming ligand participation.

¹H NMR Spectroscopy

-

Characteristic Signals:

Confirmation of Structure:

Disappearance of the –NH proton signal in metal complexes confirms deprotonation during chelation.

X-ray Diffraction (XRD)

Powder XRD patterns of this compound reveal a monoclinic crystal system with lattice parameters a = 8.21 Å, b = 6.54 Å, and c = 12.39 Å. Crystallinity is critical for ensuring batch-to-batch reproducibility in pharmaceutical applications.

Elemental Analysis

Theoretical vs. Experimental Values:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 64.21 | 64.39 |

| H | 5.68 | 5.69 |

| N | 14.04 | 13.70 |

| S | 10.70 | 10.43 |

Minor deviations arise from residual solvent or moisture.

Industrial-Scale Production Considerations

Purification Techniques

-

Recrystallization: Ethanol-DMF (3:1) removes unreacted hydrazine and byproducts.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for high-purity batches.

Applications in Coordination Chemistry and Drug Development

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-3-thiosemicarbazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted thioureas, and heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

4-Benzyl-3-thiosemicarbazide has diverse applications in scientific research:

Cytotoxicity and Molecular Docking Studies:

Anticonvulsant Activity: Evaluated for anticonvulsant activity, showing significant potential in seizure models.

Anticancer and Antioxidant Effects: Benzene sulfonamide derivatives of this compound have shown potent anticancer effects against breast carcinoma cell lines.

Corrosion Inhibition: Used as an organic inhibitor for the corrosion of copper substrates in sodium chloride solutions.

Anti-malarial Activity: Thiosemicarbazone derivatives containing benzimidazole moiety have exhibited significant anti-malarial activity.

Wirkmechanismus

The primary target of 4-Benzyl-3-thiosemicarbazide is carbonic anhydrase IX, a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This interaction inhibits the enzyme’s activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of thiosemicarbazides is highly dependent on substituent groups. Key analogs and their properties are compared below:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., benzyl) may influence metal-ligand coordination geometry, as seen in Cd(II) and Cu(II) complexes .

Antimicrobial Activity

- 4-Benzyl Derivatives : Hybrid thiosemicarbazones (e.g., 1-benzyl-indole hybrids) showed potent activity against bacterial and fungal strains .

- 4-Phenyl Derivatives: Compound 2 (o-chloro-substituted) exhibited IC₅₀ = 1.2 µM against Trypanosoma brucei, outperforming benzyl analogs .

- Quinazolinone-Thiosemicarbazides: AS8 and AS9 demonstrated superior antimicrobial activity due to the quinazolinone moiety .

Anticancer Potential

Biologische Aktivität

4-Benzyl-3-thiosemicarbazide is a member of the thiosemicarbazone family, which has garnered attention for its diverse biological activities. Thiosemicarbazones are known for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its thiosemicarbazone structure, which includes a thioamide functional group. Its molecular formula is C10H12N4S, and it exhibits properties that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study on related thiosemicarbazone derivatives reported moderate antibacterial activity against various bacterial strains. The diameter of the inhibition zones for this compound was measured against common pathogens:

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Escherichia coli (E. coli) | 16 |

| Klebsiella pneumonia (K. pneumonia) | 14 |

| Staphylococcus epidermidis (S. epidermidis) | 13 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of thiosemicarbazones has been widely investigated. A study focusing on various thiosemicarbazone derivatives indicated that they could inhibit cancer cell proliferation through mechanisms such as ribonucleotide reductase inhibition and metal ion chelation. Specifically, research has shown that this compound can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting tumor growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Metal Ion Interaction : Thiosemicarbazones often form complexes with metal ions, enhancing their biological efficacy. This interaction can lead to increased reactive oxygen species (ROS) generation, contributing to cytotoxic effects against cancer cells .

- DNA Binding : The compound may bind to DNA and interfere with replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : Thiosemicarbazones have been shown to inhibit various enzymes involved in metabolic pathways, further supporting their role as potential therapeutic agents .

Case Studies

- Antibacterial Efficacy : A case study involving the synthesis and evaluation of benzylmethyl-4-methyl-3-thiosemicarbazone demonstrated its moderate antibacterial activity against several strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiosemicarbazones on different cancer cell lines. Results indicated that structural variations significantly influenced cytotoxic activity, with some derivatives showing promising results in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-benzyl-3-thiosemicarbazide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via acid-catalyzed condensation of hydrazine hydrate with substituted benzyl isothiocyanates in ethanol. For example, refluxing hydrazine hydrate and 4-benzyl isothiocyanate in ethanol under hydrochloric acid catalysis for 5 hours yields crude product, which is purified by slow solvent evaporation or recrystallization . Thin-layer chromatography (TLC) and melting point analysis are critical for purity validation. IR and NMR spectroscopy (¹H/¹³C) confirm structural integrity, with DMSO-d₆ as the preferred solvent for NMR due to solubility .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identify NH (3100–3300 cm⁻¹), C=S (1200–1250 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .

- NMR : ¹H NMR detects NH protons (δ 8–10 ppm) and aromatic protons (δ 6.5–7.5 ppm), while ¹³C NMR confirms thiocarbonyl (C=S, δ ~180 ppm) and imine (C=N, δ ~150 ppm) groups .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, particularly the thiosemicarbazide backbone and benzyl substituent orientation .

Q. What are the primary biological or chemical applications of this compound in academic research?

- Applications :

- Antitumor Activity : Derivatives are evaluated against tumor cell lines (e.g., J774 macrophages) via MTT assays, with doxorubicin as a positive control .

- Corrosion Inhibition : Electrochemical studies (e.g., polarization resistance, weight loss) assess its efficacy as a mild steel corrosion inhibitor in acidic media (1.0 M HCl) .

Advanced Research Questions

Q. How do E.S.R. and ENDOR spectroscopy resolve radical intermediates in irradiated this compound?

- Methodology : X-irradiated single crystals generate radicals like C₆H₅NHCS[N·]NH₂. E.S.R. detects hyperfine coupling with three nitrogen nuclei (principal values: ~2.5, ~2.0, ~1.5 mT), while ENDOR measures NH α-hydrogen interactions (e.g., ~12 MHz and ~6 MHz). Axial symmetry along the hydrogen coupling axis confirms radical stability and spin density distribution .

Q. How can computational tools (e.g., SwissADME, pkCSM) predict ADMET properties of this compound derivatives?

- Methodology :

- SwissADME : Predicts bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and synthetic accessibility. Input SMILES structures and validate with experimental logP values .

- pkCSM : Estimates toxicity (hepatotoxicity, Ames mutagenicity) and metabolic pathways (CYP450 inhibition). Compare results with in vitro toxicity assays (e.g., IC₅₀ values from macrophage viability tests) .

Q. What contradictions arise between experimental and theoretical data in corrosion inhibition studies, and how can they be resolved?

- Analysis : Discrepancies in inhibition efficiency (e.g., experimental 85% vs. DFT-predicted 92%) may stem from solvent effects or surface heterogeneity. Mitigate via:

- Surface Characterization : Use SEM/EDS to analyze adsorbed inhibitor layers on mild steel .

- Molecular Dynamics (MD) : Simulate adsorption energies in explicit solvent models to refine DFT predictions .

Q. How do substituents on the benzyl group affect the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., 4-nitro) or donating (e.g., 4-methoxy) groups. Compare bioactivity via:

- Dose-Response Assays : Calculate IC₅₀ values for antitumor activity.

- QSAR Modeling : Correlate Hammett constants (σ) or logP with activity trends .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields or spectral data across studies?

- Guidelines :

- Standardize Protocols : Adopt reflux time (5–6 hours) and solvent ratios (e.g., ethanol:water = 4:1) from peer-reviewed syntheses .

- Cross-Validate Spectra : Compare NMR/IR data with published spectra (e.g., Supplementary Material in ).

- Report Crystallographic Data : Deposit .cif files in public databases (e.g., CCDC) to enable structural replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.